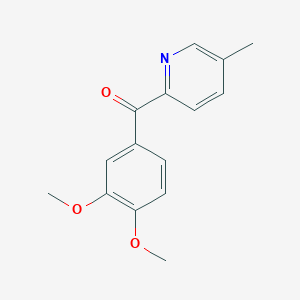

2-(3,4-Dimethoxybenzoyl)-5-methylpyridine

Description

Significance of Pyridine-Based Heterocycles in Contemporary Organic Synthesis

Pyridine (B92270), a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental building block in organic chemistry. mdpi.com Its derivatives are ubiquitous in nature and are central to a myriad of synthetic compounds with profound applications. The significance of pyridine-based heterocycles in contemporary organic synthesis stems from several key factors:

Versatile Reactivity: The nitrogen atom in the pyridine ring imparts a unique reactivity profile. It renders the ring electron-deficient, making it susceptible to nucleophilic substitution, particularly at the 2- and 4-positions. Conversely, electrophilic substitution is generally more challenging but can be directed to the 3-position under specific conditions. This distinct reactivity allows for selective functionalization, a crucial aspect in the construction of complex molecules.

Pharmacological Importance: Pyridine scaffolds are a cornerstone of medicinal chemistry. mdpi.com A vast number of approved drugs across various therapeutic areas, including antiviral, antimicrobial, anticancer, and cardiovascular agents, incorporate a pyridine ring. mdpi.com The nitrogen atom can act as a hydrogen bond acceptor, a crucial interaction for binding to biological targets such as enzymes and receptors. Furthermore, the pyridine nucleus can be readily modified to modulate a compound's solubility, lipophilicity, and metabolic stability, all critical parameters in drug design.

Ligand Chemistry and Catalysis: Pyridine and its derivatives are excellent ligands for a wide range of metal ions. This property is extensively exploited in coordination chemistry and catalysis. Chiral pyridine-containing ligands are instrumental in asymmetric synthesis, enabling the stereoselective formation of complex molecules.

Materials Science: The electronic properties of pyridine-based systems make them valuable components in materials science. They are incorporated into organic light-emitting diodes (OLEDs), sensors, and other functional materials. The ability to tune their electronic and photophysical properties through synthetic modification is a key advantage in this field.

The synthesis of functionalized pyridines is a mature yet continually evolving field of organic chemistry. Classical methods like the Hantzsch pyridine synthesis remain relevant, while modern cross-coupling reactions and C-H activation strategies have significantly expanded the toolkit for accessing novel and complex pyridine derivatives.

Strategic Role of Dimethoxybenzoyl Moieties in Complex Molecular Architecture

The strategic importance of the dimethoxybenzoyl group can be attributed to:

Modulation of Electronic Properties: The methoxy (B1213986) groups are electron-donating through resonance, which can influence the reactivity of the benzoyl carbonyl group and the aromatic ring itself. This electronic modulation can affect the binding affinity of the molecule to its biological target.

Improved Pharmacokinetic Profile: The inclusion of methoxy groups can enhance the metabolic stability of a compound by blocking sites susceptible to oxidative metabolism. Furthermore, they can influence the solubility and lipophilicity of the molecule, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile.

Conformational Control: The steric bulk of the methoxy groups can influence the preferred conformation of the molecule. This can be a crucial factor in pre-organizing a molecule for optimal interaction with a binding site.

Specific Interactions with Biological Targets: The oxygen atoms of the methoxy groups can act as hydrogen bond acceptors, providing additional points of interaction with biological macromolecules.

The synthesis of molecules containing the dimethoxybenzoyl moiety often involves the use of commercially available starting materials such as 3,4-dimethoxybenzoic acid or its derivatives. Standard acylation reactions are typically employed to introduce this group into a target molecule.

Overview of the 2-(3,4-Dimethoxybenzoyl)-5-methylpyridine Scaffold in Academic Inquiry

While extensive research exists on the broader classes of benzoyl pyridines and their various applications, specific academic inquiry into the this compound scaffold is not widely documented in publicly available literature. However, by examining research on closely related isomers and analogous structures, we can infer the potential areas of interest and significance of this particular scaffold.

For instance, the isomeric compound 2-(3,4-Dimethoxybenzoyl)-4-methylpyridine is known and has been characterized. This suggests that the synthesis of such compounds is feasible, likely through methods such as the condensation of a suitable methylpyridine derivative with 3,4-dimethoxybenzoyl chloride. Another related compound, 5-(3,5-Dimethoxybenzoyl)-2-methylpyridine, has also been documented, highlighting the accessibility of various isomers within this compound class. cymitquimica.com

The this compound scaffold combines the key features discussed in the preceding sections: a functionalized pyridine ring and a dimethoxybenzoyl moiety. The substitution pattern of this specific scaffold—a methyl group at the 5-position of the pyridine ring and the 3,4-dimethoxybenzoyl group at the 2-position—is expected to confer a unique set of properties. The methyl group at the 5-position can influence the electronic properties of the pyridine ring and provide a site for further functionalization. The placement of the benzoyl group at the 2-position of the pyridine ring is a common motif in pharmacologically active compounds.

Given the known biological activities of many pyridine and benzoyl derivatives, it is plausible that the this compound scaffold could be a subject of interest in medicinal chemistry research, potentially as a precursor or a lead compound for the development of new therapeutic agents. Further academic inquiry is necessary to fully elucidate the synthesis, properties, and potential applications of this specific molecular architecture.

Below is a table of related benzoyl pyridine compounds and some of their known properties, which can serve as a reference for predicting the characteristics of the title compound.

| Compound Name | CAS Number | Molecular Weight ( g/mol ) | Molecular Formula |

| 2-(3,4-Dimethoxybenzoyl)-4-methylpyridine | 39574-38-4 | 257.28 | C15H15NO3 |

| 5-(3,5-Dimethoxybenzoyl)-2-methylpyridine | Not Available | 257.29 | C15H15NO3 |

| 2-Benzoylpyridine | 91-02-1 | 183.20 | C12H9NO |

Structure

3D Structure

Propriétés

IUPAC Name |

(3,4-dimethoxyphenyl)-(5-methylpyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c1-10-4-6-12(16-9-10)15(17)11-5-7-13(18-2)14(8-11)19-3/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJAMQHUJXDIWMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)C(=O)C2=CC(=C(C=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 3,4 Dimethoxybenzoyl 5 Methylpyridine and Its Analogues

Retrosynthetic Analysis of the 2-(3,4-Dimethoxybenzoyl)-5-methylpyridine Framework

Retrosynthetic analysis provides a logical framework for dissecting a target molecule into simpler, readily available starting materials. For this compound, the most prominent disconnection is the carbon-carbon bond between the pyridine (B92270) ring and the carbonyl group. This disconnection suggests a convergent synthesis, where the two key aromatic fragments are prepared separately and then joined.

Primary Disconnection:

C(pyridine)-C(carbonyl) Bond Cleavage: This is the most logical primary disconnection. It leads to two key synthons: a nucleophilic 5-methylpyridine derivative (or its electrophilic equivalent) and an electrophilic 3,4-dimethoxybenzoyl derivative (or its nucleophilic equivalent).

This primary disconnection gives rise to several potential synthetic strategies:

Nucleophilic Pyridine Strategy: This approach involves generating a nucleophile at the C2 position of the 5-methylpyridine ring, such as a Grignard reagent (5-methyl-2-pyridylmagnesium bromide) or an organolithium species (2-lithio-5-methylpyridine). This nucleophile would then react with an electrophilic benzoyl source, such as 3,4-dimethoxybenzoyl chloride.

Electrophilic Pyridine Strategy: Conversely, an electrophilic pyridine, such as 2-halo-5-methylpyridine, can be coupled with a nucleophilic organometallic reagent derived from 3,4-dimethoxybenzene, for instance, (3,4-dimethoxyphenyl)magnesium bromide. This strategy often involves a transition-metal-catalyzed cross-coupling reaction. acs.org

Cyanopyridine Strategy: A common and effective method involves the reaction of a 2-cyanopyridine (B140075) derivative with a Grignard or organolithium reagent. The resulting imine intermediate is then hydrolyzed to afford the desired ketone. nih.gov In this case, 2-cyano-5-methylpyridine would react with (3,4-dimethoxyphenyl)magnesium bromide.

Oxidation Strategy: Another pathway involves the synthesis of the corresponding secondary alcohol, phenyl(5-methylpyridin-2-yl)methanol, which is then oxidized to the ketone. google.com This alcohol can be formed by the reaction of 5-methylpyridine-2-carbaldehyde with a (3,4-dimethoxyphenyl) Grignard reagent.

A secondary level of retrosynthetic analysis involves the construction of the 5-methylpyridine ring itself from acyclic precursors, which falls under classical pyridine synthesis methodologies.

Classical Approaches to Pyridine Ring Functionalization and Benzoyl Moiety Introduction

Classical synthetic methods, while sometimes lower in yield or requiring harsher conditions than modern catalytic approaches, form the foundational basis for constructing complex molecules like this compound.

The synthesis of substituted pyridines is a well-established field of heterocyclic chemistry. The 5-methylpyridine core can be constructed through various classical condensation reactions.

Hantzsch Pyridine Synthesis: This is a multicomponent reaction that condenses two equivalents of a β-ketoester (e.g., ethyl acetoacetate), an aldehyde (e.g., formaldehyde (B43269) or its equivalent), and ammonia (B1221849). mdpi.comresearchgate.net While versatile, the standard Hantzsch synthesis typically produces 1,4-dihydropyridines which must then be oxidized to the corresponding pyridine. Modifications are necessary to achieve the specific substitution pattern of 5-methylpyridine.

From Acyclic Precursors: One established industrial method for producing 5-ethyl-2-methylpyridine (B142974) involves the reaction of paraldehyde (B1678423) with aqueous ammonia under high temperature and pressure. orgsyn.org Similar principles involving the condensation of aldehydes and ketones with ammonia over a catalyst can be adapted to target different substitution patterns.

From Commercially Available Pyridines: Often, the most practical approach is the functionalization of a simpler, commercially available pyridine. For instance, 3-picoline (3-methylpyridine) can be a starting point, though directing functionalization specifically to the C2 and C5 positions can be challenging. A more direct route starts with 2-amino-5-methylpyridine, which can be prepared from 3-methylpyridine-1-oxide. google.comgoogle.com The amino group can then be converted to other functionalities, such as a halogen, to enable further reactions.

| Method | Precursors | Conditions | Product | Ref. |

| Modified Hantzsch Synthesis | β-ketoester, Aldehyde, Ammonia | Condensation, followed by Oxidation | Substituted Pyridine | mdpi.com |

| Paraldehyde Condensation | Paraldehyde, Aqueous Ammonia | High Temperature (230°C), High Pressure | 5-Ethyl-2-methylpyridine | orgsyn.org |

| From 3-Methylpyridine-1-Oxide | 3-Methylpyridine-1-Oxide, Trialkylamine, Electrophile | Multi-step | 2-Amino-5-methylpyridine | google.com |

| Dihydropyridone Route | Propionaldehyde, Acrylic Ester, Nitrogen Source | Condensation, Halogenation, Dehydrohalogenation | 2-Hydroxy-5-methylpyridine | googleapis.com |

Introducing the benzoyl moiety onto the electron-deficient pyridine ring is a significant synthetic challenge.

Friedel-Crafts Acylation: Direct Friedel-Crafts acylation of pyridine is generally unsuccessful. The nitrogen atom acts as a Lewis base and coordinates strongly with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring towards electrophilic substitution. acs.orgchemicalforums.com Even if the reaction were to proceed, it would likely occur at the C3 position. However, activating the pyridine ring, for example by forming the pyridine-N-oxide, can facilitate electrophilic substitution, typically at the C2 and C4 positions. chemicalforums.com

Acylation of Organometallic Pyridines: A more reliable classical method involves the reaction of a pre-formed pyridine nucleophile with an acylating agent. 2-Lithiopyridines, generated by direct deprotonation with a strong base or via halogen-metal exchange from 2-halopyridines, react efficiently with acyl chlorides like 3,4-dimethoxybenzoyl chloride. Pyridine-based Grignard reagents can be used similarly.

Reaction with Cyanopyridines: As mentioned in the retrosynthetic analysis, the addition of a Grignard reagent, such as (3,4-dimethoxyphenyl)magnesium bromide, to 2-cyano-5-methylpyridine provides a reliable route. The intermediate magnesium salt of the imine is subsequently hydrolyzed under acidic conditions to yield the ketone. This method avoids the direct use of highly reactive acyl chlorides.

Pyridine can also act as a nucleophilic catalyst in acylation reactions, typically activating an acyl chloride or anhydride (B1165640) for reaction with another nucleophile like an alcohol. stackexchange.comechemi.com However, for direct C-acylation of the pyridine ring itself, this catalytic role is not directly applicable.

The formation of carbon-carbon bonds is fundamental to constructing the target molecule's framework, both in creating the pyridine ring and in attaching the benzoyl substituent. organic-chemistry.orgalevelchemistry.co.uk

Aldol and Claisen Condensations: These reactions are central to building the carbon backbones of acyclic precursors used in many pyridine syntheses, such as the Hantzsch reaction. They involve the reaction of enolates with carbonyl compounds to form new C-C bonds. libretexts.org

Grignard and Organolithium Additions: The addition of organometallic reagents to carbonyls and nitriles is a cornerstone of C-C bond formation. illinois.edu The reaction of a pyridyl organometallic with an aldehyde or the reaction of a phenyl organometallic with a cyanopyridine are key examples directly relevant to the synthesis of this compound. nih.govprepchem.com

Michael Addition: The conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound is another powerful tool for C-C bond formation and is often a key step in building the acyclic chains that can be cyclized to form heterocyclic rings. alevelchemistry.co.uk

Advanced Catalytic Strategies for Efficient Synthesis

Modern synthetic chemistry increasingly relies on transition-metal catalysis to achieve high efficiency, selectivity, and functional group tolerance under mild conditions.

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of C-C bonds between sp²-hybridized carbon atoms, making them highly suitable for the synthesis of diaryl ketones.

Suzuki-Miyaura Coupling: A potential, though indirect, route involves the Suzuki coupling of a 2-halo-5-methylpyridine with (3,4-dimethoxyphenyl)boronic acid. This would yield 2-(3,4-dimethoxyphenyl)-5-methylpyridine, which would then require a separate oxidation step at the benzylic position to install the carbonyl group.

Carbonylative Cross-Coupling: A more direct and atom-economical approach is a carbonylative coupling. In this type of reaction, a 2-halo-5-methylpyridine and an organometallic partner, such as (3,4-dimethoxyphenyl)boronic acid or a stannane, are coupled in the presence of carbon monoxide (CO) gas and a palladium catalyst. The CO is inserted between the two aromatic fragments to form the ketone directly.

Coupling via C-H Activation: Recent advances have focused on the direct C-H activation of one of the coupling partners, avoiding the need for pre-functionalization (e.g., halogenation or borylation). mdpi.com For example, a palladium catalyst could mediate the direct acylation of 5-methylpyridine with 3,4-dimethoxybenzoyl chloride, although directing this to the C2 position can be challenging. More commonly, a directed C-H activation approach is used, where the pyridine nitrogen helps to direct the catalyst to the C2-H bond for subsequent coupling. nih.gov

The table below summarizes representative conditions for palladium-catalyzed reactions relevant to the synthesis of benzoyl pyridine frameworks.

| Coupling Type | Pyridine Substrate | Benzoyl Partner | Catalyst / Ligand | Base | Conditions | Ref. |

| Formal C(sp²)-C(O) Cleavage | 2-Benzoylpyridine N-oxide | Aryl Bromide | Pd(TFA)₂ / DPEPhos | Cs₂CO₃ | THF, 130°C | thieme-connect.com |

| C-S Coupling (Thioester) | Chloro(hetero)arene | Aryl Thioacetate | Pd₂(dba)₃ / CyPF-tBu | Cs₂CO₃ | Toluene, 110°C | researchgate.net |

| C-H Arylation | Furan/Thiophene | Aryl Bromide | Pd-PEPPSI-NHC | K₂CO₃ | DMAc, 120°C | mdpi.com |

Application of Flow Chemistry for Enhanced Synthetic Protocols

The transition from batch to continuous flow chemistry represents a significant advancement in the synthesis of pyridine derivatives, offering improved safety, efficiency, and scalability. Flow microreactor systems, in particular, have demonstrated considerable potential for conducting reactions that are difficult to control in conventional batch setups, such as those involving highly reactive organometallic intermediates.

Research into the synthesis of disubstituted pyridines has highlighted the utility of flow microreactors for performing bromine-lithium exchange reactions followed by electrophilic quench. rsc.org This methodology can be adapted for the synthesis of benzoyl pyridine derivatives. For instance, the synthesis of 2-benzoyl-3-methylpyridine, an analogue of the target compound, has been successfully performed in a flow system. rsc.org In this process, a solution of a dibromopyridine is mixed with a lithium reagent in a micromixer, and the resulting lithiated intermediate is then rapidly quenched with an electrophile like benzonitrile. rsc.org

The precise control over reaction parameters such as temperature, pressure, and residence time afforded by flow reactors is crucial for maximizing yield and minimizing the formation of byproducts. The short residence times, often in the order of seconds, can suppress side reactions that are common in slower batch processes.

Table 1: Comparison of Batch vs. Flow Synthesis for a Key Reaction Step

| Parameter | Batch Processing | Flow Chemistry |

|---|---|---|

| Reaction Time | Hours | Seconds to Minutes |

| Temperature Control | Difficult, potential for hotspots | Precise, excellent heat exchange |

| Safety | Handling of unstable intermediates at large scale is hazardous | Small reaction volumes enhance safety |

| Scalability | Often problematic | Readily scalable by operating for longer durations |

| Byproduct Formation | Higher potential due to longer reaction times and poor mixing | Minimized due to rapid mixing and precise control |

Microwave-assisted flow synthesis is another powerful technique that has been applied to the production of pyridine derivatives. researchgate.net The Bohlmann-Rahtz pyridine synthesis, for example, can be efficiently conducted in a microwave flow reactor, allowing for rapid, single-step synthesis of trisubstituted pyridines from enaminones and ethynyl (B1212043) ketones without the need to isolate intermediates. researchgate.net This approach combines the benefits of rapid microwave heating with the advantages of continuous processing.

Chemo- and Regioselective Synthesis of Related Benzoyl Pyridine Derivatives

The synthesis of specifically substituted benzoyl pyridines requires precise control over the positioning of functional groups on both the pyridine and benzoyl rings. Chemo- and regioselectivity are therefore paramount considerations in the design of synthetic routes.

Regioselectivity: Achieving the desired substitution pattern on the pyridine ring is a significant synthetic challenge. One notable strategy involves the reaction of pyridine N-oxides with benzynes. The regioselectivity of this reaction can be controlled by modifying the reaction conditions. For example, the synthesis of 2-(2-hydroxyaryl)pyridines can be favored over their 3-substituted isomers by carefully selecting the reaction parameters. rsc.org Control experiments have been instrumental in elucidating the mechanisms that govern this regioselectivity, providing a deeper understanding of how to direct the substitution to the desired position. rsc.org

Chemoselectivity: In molecules with multiple reactive sites, chemoselectivity—the ability to react with one functional group in the presence of others—is crucial. The stepwise, controlled installation of substituents onto a pyridine core is a modular and powerful strategy. This is often accomplished through sequential cross-coupling reactions, such as the Suzuki reaction. nih.gov

The success of this approach hinges on exploiting the differential reactivity of various electrophilic leaving groups. The general order of reactivity for common leaving groups in palladium-catalyzed cross-coupling is: -I > -Br ≥ -OTf » -Cl. nih.gov More recently, heteroaryl fluorosulfates (-OSO₂F) have emerged as versatile coupling partners. Their reactivity has been shown to fit within this established trend, being greater than that of chlorides but less than that of bromides (-Br > -OSO₂F > -Cl). nih.gov This distinct reactivity profile allows for the exquisite chemoselective synthesis of polysubstituted pyridines by sequentially targeting different leaving groups on the same molecule. nih.gov

Table 2: Reactivity of Leaving Groups in Suzuki Cross-Coupling

| Leaving Group | Relative Reactivity |

|---|---|

| Iodine (-I) | Highest |

| Bromine (-Br) | High |

| Triflate (-OTf) | High |

| Fluorosulfate (-OSO₂F) | Medium |

| Chlorine (-Cl) | Low |

This strategy enables the synthesis of complex molecules, such as the drug Etoricoxib, with high precision and control. nih.gov

Principles of Green Chemistry in the Synthetic Design of the Compound

The principles of green chemistry are increasingly being integrated into the synthesis of pyridine derivatives to minimize environmental impact and enhance safety and efficiency. nih.gov This involves a holistic approach to chemical process design, from the choice of starting materials to the final purification steps.

Key green chemistry strategies applicable to the synthesis of this compound and its analogues include:

Use of Greener Solvents: Traditional syntheses often employ hazardous and volatile organic solvents. Green chemistry promotes the use of safer alternatives such as water, ethanol, or ionic liquids, which are often referred to as "Green Solvents". rasayanjournal.co.inbiosynce.com In some cases, reactions can be designed to be solvent-free, further reducing environmental impact. nih.gov

Catalysis: The use of catalysts is a cornerstone of green chemistry because they can increase reaction rates, improve selectivity, and reduce energy consumption, often under mild reaction conditions. biosynce.com For pyridine synthesis, this includes Lewis base catalysis and the use of metal-pyridine complexes in reactions like Suzuki-Miyaura cross-couplings. biosynce.com Recyclable catalysts are particularly desirable as they minimize waste. nih.gov

Atom Economy and Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates most or all of the atoms of the starting materials. rasayanjournal.co.innih.gov This maximizes atom economy and reduces the number of synthetic steps and purification procedures, thereby minimizing waste. One-pot multicomponent reactions are an increasingly popular method for producing pyridine derivatives. nih.gov

Energy Efficiency: Microwave-assisted synthesis has been recognized as a valuable green chemistry tool. nih.gov Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products compared to conventional heating methods. nih.gov Ultrasonic synthesis is another energy-efficient technique that has been applied to the creation of pyridine derivatives. nih.gov

Table 3: Comparison of Traditional vs. Green Synthetic Approaches for Pyridine Derivatives

| Aspect | Traditional Approach | Green Chemistry Approach |

|---|---|---|

| Solvents | Often uses hazardous, chlorinated solvents | Employs water, ethanol, ionic liquids, or solvent-free conditions nih.govrasayanjournal.co.in |

| Reagents | Stoichiometric, often toxic reagents | Catalytic amounts of reusable and less hazardous reagents biosynce.comnih.gov |

| Process | Multi-step synthesis with isolation of intermediates | One-pot, multicomponent reactions (MCRs) nih.gov |

| Energy | Conventional heating, long reaction times | Microwave or ultrasonic irradiation, shorter reaction times nih.govnih.gov |

| Waste | Significant generation of byproducts and waste | High atom economy, minimized waste rasayanjournal.co.in |

By embracing these principles, the chemical industry can develop more sustainable and economically viable routes for the synthesis of important compounds like this compound.

Reaction Mechanisms and Mechanistic Pathways

Detailed Mechanistic Investigations of Benzoyl Pyridine (B92270) Formation Pathways

The formation of the critical ketone linkage in benzoylpyridines can be achieved through several mechanistic pathways. One of the most classical and widely employed methods is the Friedel-Crafts acylation. nih.govsigmaaldrich.com This reaction proceeds via an electrophilic aromatic substitution mechanism. sigmaaldrich.com

The initial step involves the reaction between an acylating agent, such as an acid chloride or anhydride (B1165640), and a strong Lewis acid catalyst, typically aluminum trichloride (B1173362) (AlCl₃). sigmaaldrich.com This interaction generates a highly reactive acylium ion, which is resonance-stabilized. sigmaaldrich.comlibretexts.org This electrophilic species then attacks the electron-rich aromatic ring of the other reactant. sigmaaldrich.com In the context of synthesizing 2-(3,4-Dimethoxybenzoyl)-5-methylpyridine, this could involve either the acylation of 5-methylpyridine with 3,4-dimethoxybenzoyl chloride or the acylation of 1,2-dimethoxybenzene (B1683551) with 5-methylpicolinoyl chloride. The subsequent loss of a proton from the intermediate complex restores the aromaticity of the ring and yields the final aryl ketone product. libretexts.org One of the advantages of Friedel-Crafts acylation is that the acylium ion is stabilized by resonance, which prevents carbocation rearrangements that can plague Friedel-Crafts alkylations. libretexts.org

More contemporary approaches to benzoylpyridine synthesis have explored photochemical methods. nih.govacs.org A notable strategy involves a light-driven, catalyst-free reductive arylation between aromatic aldehydes and cyanopyridines, followed by an oxidation step. nih.govacs.org The proposed mechanism for the initial photochemical step begins with the absorption of light, which, in the presence of a base like N,N-diisopropylethylamine (DIPEA), facilitates a single-electron transfer (SET) to form a ketyl radical intermediate from the aldehyde. nih.govacs.org Concurrently, the cyanopyridine is reduced to a radical anion. nih.govacs.org These two radical species then undergo a radical-radical cross-coupling. nih.govacs.org The final step involves the elimination of a nitrile anion to furnish the secondary alcohol, which is then oxidized to the desired benzoylpyridine. nih.govacs.org This method offers a milder and more selective alternative to traditional synthetic routes. nih.gov

Another pathway for the synthesis of substituted pyridines involves a one-pot multicomponent reaction. For instance, a reaction between 1,3-dicarbonyl compounds, aromatic aldehydes, malononitrile, and an alcohol in the presence of a base like sodium hydroxide (B78521) can yield highly functionalized pyridines. researchgate.net The plausible mechanism involves a series of condensation and cyclization reactions to build the pyridine ring. researchgate.net While not a direct benzoylation, this demonstrates the versatility of building the core pyridine structure with various substituents.

Elucidation of Regioselectivity and Chemoselectivity in Synthesis

In the synthesis of complex organic molecules like this compound, controlling the regioselectivity and chemoselectivity is paramount to achieving the desired product. differencebetween.com Regioselectivity refers to the preference of a reaction to occur at one position over another, while chemoselectivity is the preference of a reagent to react with one functional group over another. differencebetween.comresearchgate.net

Regioselectivity: The substitution pattern of this compound presents two key regiochemical considerations: the position of the benzoyl group on the pyridine ring and the acylation site on the dimethoxybenzene moiety.

On the Pyridine Ring: The acylation at the 2-position of the 5-methylpyridine ring is a critical aspect. The electronic properties of the pyridine ring, which is generally electron-deficient, influence the site of electrophilic attack. However, in reactions involving pyridine N-oxides, the regioselectivity can be altered. For example, the reaction of pyridine N-oxides with benzynes can be directed to yield 2-substituted pyridines by modifying reaction conditions, whereas other conditions might favor the 3-substituted product. rsc.org The acidity of protons on alkyl substituents on the pyridine ring is also position-dependent, with the C2 and C4 positions being more acidic than the C3 position, which can influence side-chain reactions. pearson.com

On the Benzoyl Moiety: In a Friedel-Crafts type reaction involving 1,2-dimethoxybenzene, the directing effects of the two methoxy (B1213986) groups are crucial. Both are ortho-, para-directing and activating groups. The acylation will preferentially occur at the positions ortho or para to these groups. The formation of the 3,4-disubstituted pattern is a result of the combined directing effects of these groups.

Chemoselectivity: When a molecule contains multiple functional groups, achieving chemoselectivity is essential. For instance, if a starting material possesses other reactive sites, the reaction conditions must be tuned to favor the desired acylation reaction. The choice of catalyst and reagents can significantly influence chemoselectivity. In some cases, protecting groups may be employed to temporarily block more reactive sites and direct the reaction to the intended location. slideshare.net For example, in a molecule with both an amine and a hydroxyl group, a specific reagent might be chosen to selectively acylate one over the other.

Mechanistic Studies of Rearrangement Reactions Involving Pyridine or Benzoyl Moieties

The pyridine N-oxide functionality is a versatile precursor in pyridine chemistry and can undergo a variety of rearrangement reactions, often initiated by acylation or photolysis. wur.nlacs.org One of the most well-known is the Boekelheide reaction, which involves the rearrangement of α-picoline N-oxides to hydroxymethylpyridines upon treatment with anhydrides like acetic anhydride or trifluoroacetic anhydride. wikipedia.org

The mechanism of the Boekelheide reaction commences with the acylation of the N-oxide oxygen by the anhydride. wikipedia.orgchemtube3d.com This is followed by the deprotonation of the α-methyl group by the resulting carboxylate anion. wikipedia.org The intermediate then undergoes a rsc.orgrsc.org-sigmatropic rearrangement, a concerted pericyclic reaction, to form an acylated methylpyridine derivative. wikipedia.orgchemtube3d.com Subsequent hydrolysis of the ester yields the final hydroxymethylpyridine. wikipedia.org This type of rearrangement highlights the potential for functional group interconversion on the pyridine ring.

Photochemical rearrangements of pyridine N-oxides have also been extensively studied. wur.nlacs.org Upon irradiation, pyridine N-oxides can isomerize to form oxaziridine (B8769555) intermediates, although these are typically too unstable to be isolated. wur.nl These intermediates can then rearrange to form various products, including substituted imidazoles or oxo-pyridines. wur.nl The specific products formed depend on the substitution pattern of the pyridine N-oxide and the reaction conditions. The triplet excited state of the N-oxide is often implicated in deoxygenation reactions, while the singlet excited state typically leads to isomerizations and rearrangements. wur.nl

Tandem substitution and in situ rsc.orgrsc.org-sigmatropic rearrangements have also been observed. For example, the reaction of 2-benzylpyridine (B1664053) N-oxide with benzenecarboximidoyl chloride can lead to a rearranged product. researchgate.net

Analysis of Catalytic Cycles in Transition Metal-Mediated Transformations

Transition metal catalysis, particularly with palladium, has become an indispensable tool for the formation of carbon-carbon bonds in the synthesis of complex aromatic compounds. acs.orgmdpi.com A general catalytic cycle for a cross-coupling reaction, which could be employed to form the bond between the pyridine and benzoyl moieties, typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. researchgate.net

Oxidative Addition: The cycle begins with the oxidative addition of an organohalide (e.g., a halopyridine or a halobenzoyl derivative) to a low-valent transition metal complex, typically Pd(0). This step involves the insertion of the metal into the carbon-halogen bond, resulting in an increase in both the oxidation state and coordination number of the metal. The rate of this step is often dependent on the strength of the carbon-halogen bond. researchgate.net

Transmetalation: In the next step, a second organic group is transferred from an organometallic reagent (e.g., an organoboron, organotin, or organozinc compound) to the palladium complex. This step, known as transmetalation, results in a new palladium complex bearing both organic fragments.

Reductive Elimination: The final step of the catalytic cycle is reductive elimination. The two organic groups on the palladium complex couple to form the desired product, and the palladium catalyst is regenerated in its original low-valent state, allowing it to re-enter the catalytic cycle.

Recent advancements have seen the merger of transition metal catalysis with photocatalysis. acs.org In one proposed mechanism for a palladium-catalyzed decarboxylative acylation, a photosensitizer absorbs visible light and initiates a single-electron transfer process. mdpi.com This generates radical intermediates that then interact with the palladium center. The palladium complex cycles through different oxidation states (e.g., Pd(II) and Pd(IV)) as it mediates the coupling of the radical species, ultimately leading to the acylated product and the regeneration of the catalyst. mdpi.com

Palladium-catalyzed migratory cyclization reactions have also been developed, where the metal migrates along a carbon chain before effecting a C-H activation and cyclization. nih.gov While not a direct benzoylation, these complex catalytic cycles demonstrate the sophisticated transformations that can be achieved with transition metal catalysis.

Interactive Data Table: Key Mechanistic Steps in Benzoylpyridine Formation

| Mechanistic Pathway | Key Step | Description |

| Friedel-Crafts Acylation | Acylium Ion Formation | Reaction of an acyl chloride/anhydride with a Lewis acid to form a resonance-stabilized electrophile. sigmaaldrich.comlibretexts.org |

| Electrophilic Attack | The acylium ion attacks the electron-rich aromatic ring. sigmaaldrich.com | |

| Proton Abstraction | A base removes a proton to restore aromaticity. libretexts.org | |

| Photochemical Reductive Arylation | Radical Formation | Light absorption and SET generate ketyl and pyridine radical anions. nih.govacs.org |

| Radical Cross-Coupling | The two radical species combine to form a new C-C bond. nih.govacs.org | |

| Nitrile Elimination | Loss of a nitrile anion to form an alcohol intermediate. nih.govacs.org | |

| Transition Metal Cross-Coupling | Oxidative Addition | A Pd(0) catalyst inserts into a C-X bond of one reactant. researchgate.net |

| Transmetalation | The second organic moiety is transferred to the palladium center. | |

| Reductive Elimination | The two organic groups couple, forming the product and regenerating the catalyst. researchgate.net |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds in solution and the solid state.

Application of Advanced 1D and 2D NMR Techniques for Full Structural Assignment and Conformational Analysis

A full structural assignment of 2-(3,4-Dimethoxybenzoyl)-5-methylpyridine is achieved through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. These techniques provide detailed information about the chemical environment, connectivity, and spatial relationships of the atoms within the molecule.

¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum provides information on the number and type of protons. The aromatic protons of the pyridine (B92270) and benzene (B151609) rings would appear in the downfield region (typically δ 7.0-9.0 ppm), while the methyl and methoxy (B1213986) protons would resonate in the upfield region (δ 2.0-4.0 ppm). The ¹³C NMR spectrum, often acquired with proton decoupling, shows a single peak for each unique carbon atom, including the low-field signal of the carbonyl carbon (δ > 190 ppm).

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. It would reveal correlations between the vicinal protons on the pyridine ring (H-3, H-4, H-6) and within the dimethoxybenzoyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached, allowing for the unambiguous assignment of carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful experiments for structural elucidation, as it reveals long-range (typically 2-3 bond) correlations between protons and carbons. Crucially, it would show correlations from the pyridine protons to the carbonyl carbon and from the benzoyl protons to the same carbonyl carbon, confirming the connectivity between the two ring systems. Correlations from the methoxy protons to the aromatic carbons would confirm their positions.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's conformation and the relative orientation of the two aromatic rings around the carbonyl linker.

A hypothetical table of NMR assignments for this compound based on typical chemical shifts for similar structures is presented below.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound Data is hypothetical and based on analogous structures.

| Position | Predicted ¹³C Chemical Shift (δ, ppm) | Predicted ¹H Chemical Shift (δ, ppm, Multiplicity, J in Hz) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| C2 | ~155 | - | - |

| C3 | ~137 | ~8.0 (d) | C2, C4, C5, C=O |

| C4 | ~138 | ~7.8 (dd) | C2, C3, C5, C6 |

| C5 | ~130 | - | - |

| C6 | ~150 | ~8.6 (s) | C2, C4, C5, 5-CH₃ |

| 5-CH₃ | ~18 | ~2.4 (s) | C4, C5, C6 |

| C=O | ~195 | - | - |

| C1' | ~130 | - | - |

| C2' | ~110 | ~7.6 (d) | C1', C3', C4', C6', C=O |

| C3' | ~149 | - | - |

| C4' | ~154 | - | - |

| C5' | ~112 | ~7.0 (d) | C1', C3', C4' |

| C6' | ~125 | ~7.7 (dd) | C1', C2', C4' |

| 3'-OCH₃ | ~56 | ~3.9 (s) | C3' |

| 4'-OCH₃ | ~56 | ~3.9 (s) | C4' |

Solid-State NMR Investigations of Crystalline Forms

While solution NMR provides data on the time-averaged structure of a molecule, solid-state NMR (ssNMR) spectroscopy offers insight into the structure, conformation, and dynamics of molecules in their crystalline state. Techniques like ¹³C Cross-Polarization Magic Angle Spinning (CPMAS) are particularly valuable.

For this compound, ssNMR could be used to:

Identify Polymorphs: Different crystalline forms (polymorphs) of the compound would yield distinct ssNMR spectra due to differences in molecular packing and intermolecular interactions.

Analyze Conformational Differences: The torsion angle between the pyridine and benzoyl rings might be fixed in the solid state, and ssNMR can probe this conformation, which might differ from the averaged conformation in solution.

Probe Crystal Packing: Splitting of signals in the ssNMR spectrum can indicate the presence of multiple, magnetically inequivalent molecules within the asymmetric unit of the crystal lattice.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of a compound with high confidence. For this compound (C₁₅H₁₅NO₃), the exact mass of the protonated molecular ion ([M+H]⁺) can be calculated.

Elemental Composition: C₁₅H₁₆NO₃⁺

Calculated Monoisotopic Mass: 258.1125 u

An experimental HRMS measurement yielding a mass value within a few parts per million (ppm) of this calculated value would serve as definitive confirmation of the compound's elemental formula.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (such as the molecular ion [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure.

For this compound, the most likely fragmentation pathways would involve cleavage at the weakest bonds, particularly the C-C bond of the ketone.

Predicted Fragmentation Pathway: The primary fragmentation event is expected to be an α-cleavage adjacent to the carbonyl group, breaking the bond between the benzoyl and pyridine moieties. This would lead to two major fragment ions:

The 3,4-dimethoxybenzoyl cation (m/z 165.05)

The 5-methylpyridine radical (neutral loss) or the protonated 5-methylpyridine cation (m/z 94.06)

Further fragmentation of the m/z 165 ion could occur through the sequential loss of methyl radicals (•CH₃) or formaldehyde (B43269) (CH₂O) from the methoxy groups.

Table 2: Predicted MS/MS Fragments for [C₁₅H₁₅NO₃+H]⁺

| Predicted m/z | Formula | Proposed Identity / Origin |

|---|---|---|

| 258.1125 | [C₁₅H₁₆NO₃]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 165.0546 | [C₉H₉O₃]⁺ | 3,4-Dimethoxybenzoyl cation (from α-cleavage) |

| 150.0311 | [C₈H₆O₃]⁺• | Loss of •CH₃ from m/z 165 |

| 137.0233 | [C₈H₅O₂]⁺ | Loss of CO from m/z 165 |

| 94.0651 | [C₆H₈N]⁺ | Protonated 5-methylpyridine (from α-cleavage) |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. An IR spectrum arises from changes in the dipole moment during a vibration, while a Raman spectrum results from changes in polarizability.

For this compound, these techniques would identify key functional groups and provide structural information.

Carbonyl (C=O) Stretch: A very strong and sharp absorption band in the IR spectrum, expected around 1660-1680 cm⁻¹, is characteristic of the aryl ketone.

C-H Stretches: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methoxy groups would be observed just below 3000 cm⁻¹.

C=C and C=N Stretches: Aromatic ring stretching vibrations for both the pyridine and benzene rings would produce a series of bands in the 1450-1600 cm⁻¹ region.

C-O Stretches: Asymmetric and symmetric C-O stretching modes from the two methoxy groups would be visible as strong bands in the 1260-1020 cm⁻¹ region.

Out-of-Plane (OOP) Bending: The substitution pattern on the aromatic rings can be inferred from the C-H OOP bending modes in the 900-675 cm⁻¹ region.

Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic rings, which are often weak in the IR spectrum.

Table 3: Predicted Key Vibrational Frequencies

| Frequency Range (cm⁻¹) | Vibrational Mode | Expected Intensity (IR) |

|---|---|---|

| 3100-3000 | Aromatic C-H Stretch | Medium |

| 2980-2850 | Aliphatic C-H Stretch (CH₃, OCH₃) | Medium |

| 1680-1660 | Aryl Ketone C=O Stretch | Strong, Sharp |

| 1600-1450 | Aromatic C=C and C=N Ring Stretches | Medium to Strong |

| 1275-1200 | Aryl-O Asymmetric Stretch (OCH₃) | Strong |

| 1050-1020 | Aryl-O Symmetric Stretch (OCH₃) | Strong |

| 900-675 | Aromatic C-H Out-of-Plane Bending | Medium to Strong |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. The resulting data would offer a definitive determination of the molecular structure of this compound in the solid state.

Should single crystals of this compound be grown and subjected to X-ray diffraction analysis, a wealth of structural information could be elucidated. This includes:

Bond Lengths and Angles: Precise measurements of the distances between bonded atoms and the angles between adjacent bonds would confirm the connectivity of the molecule.

Intermolecular Interactions: The crystal packing would show how individual molecules of this compound interact with each other in the solid state. This could involve hydrogen bonding, van der Waals forces, or π-π stacking interactions, which influence the material's bulk properties.

Unit Cell Parameters: The dimensions of the unit cell, the smallest repeating unit of the crystal lattice, would be determined.

A representative data table that would be generated from such an analysis is presented below. Please note that the values are hypothetical placeholders due to the absence of experimental data.

| Crystallographic Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Density (calculated) (g/cm³) | Value |

| R-factor (%) | Value |

Electronic Absorption and Emission Spectroscopy for Electronic Structure and Optical Properties

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are techniques used to probe the electronic transitions within a molecule and provide insights into its electronic structure and optical properties.

Electronic Absorption Spectroscopy:

By measuring the absorption of ultraviolet and visible light as a function of wavelength, an absorption spectrum is obtained. For this compound, this spectrum would likely exhibit absorption bands corresponding to π-π* and n-π* electronic transitions within the aromatic rings and the carbonyl group. The positions (λmax) and intensities (molar absorptivity, ε) of these bands are sensitive to the molecular structure and the solvent environment.

Emission Spectroscopy:

If this compound is fluorescent, an emission spectrum can be recorded by exciting the molecule at a specific wavelength and measuring the emitted light at longer wavelengths. The emission spectrum provides information about the excited state of the molecule. The difference between the absorption and emission maxima (the Stokes shift) can give insights into the structural changes that occur upon excitation.

The following table illustrates the type of data that would be collected from these spectroscopic analyses. The data presented are hypothetical.

| Spectroscopic Property | Solvent | Hypothetical Value |

| Absorption Maximum (λabs) | Methanol (B129727) | Value nm |

| Molar Absorptivity (ε) | Methanol | Value M-1cm-1 |

| Emission Maximum (λem) | Methanol | Value nm |

| Stokes Shift | Methanol | Value nm |

| Quantum Yield (ΦF) | Methanol | Value |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) Studies on Conformational Landscapes and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. A theoretical DFT study on 2-(3,4-Dimethoxybenzoyl)-5-methylpyridine would involve optimizing its geometry to find the most stable three-dimensional arrangement of its atoms. This analysis would reveal the preferred rotational orientations (conformations) of the dimethoxybenzoyl group relative to the methylpyridine ring.

Furthermore, DFT calculations would elucidate key electronic properties. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO provides an indication of the molecule's kinetic stability. An electrostatic potential (ESP) map would also be generated to visualize the charge distribution and identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Ab Initio Methods for Prediction of Energetic and Spectroscopic Parameters

Ab initio (from first principles) methods are another class of quantum chemical calculations that rely on the fundamental laws of quantum mechanics without the use of experimental data. These calculations could be employed to predict various energetic properties of this compound with high accuracy. This includes its total energy, heat of formation, and ionization potential.

Additionally, ab initio methods are valuable for predicting spectroscopic parameters. For instance, theoretical calculations can simulate the infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra of the molecule. Comparing these predicted spectra with experimental data can help confirm the molecule's structure and vibrational modes.

Theoretical Elucidation of Reaction Mechanisms

Computational chemistry offers a powerful toolkit for investigating the step-by-step pathways of chemical reactions, providing insights that are often difficult to obtain through experiments alone.

Transition State Localization and Free Energy Profiling for Synthetic Routes

To understand how this compound is formed, theoretical chemists can model its synthetic routes. This involves identifying the reactants, products, and any intermediates along the reaction pathway. A key aspect of this analysis is the localization of transition states—the high-energy structures that connect reactants and products.

Computational Modeling of Solvent Effects and Catalysis in Reactions

Reactions are typically carried out in a solvent, which can significantly influence reaction rates and mechanisms. Computational models, such as implicit or explicit solvent models, can be used to simulate how the solvent molecules interact with the reacting species. This helps in understanding how the solvent stabilizes or destabilizes reactants, transition states, and products.

Similarly, if a catalyst is used in the synthesis, computational methods can be employed to model the catalytic cycle. This involves studying how the catalyst interacts with the reactants, facilitates bond breaking and formation, and is regenerated at the end of the reaction. Such studies are crucial for designing more effective catalysts.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations typically focus on static molecules, molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. An MD simulation of this compound would involve solving Newton's equations of motion for the atoms of the molecule, often in the presence of a solvent.

These simulations can reveal how the molecule moves, vibrates, and rotates at a given temperature. They can provide insights into its conformational flexibility and how it interacts with surrounding molecules, such as solvent or potential biological targets. This information is particularly valuable for understanding the macroscopic properties of the substance and its behavior in a complex environment.

Derivation of Structure-Property Relationships from Theoretical Calculations

Theoretical calculations and computational chemistry offer a powerful lens through which the intricate relationship between the molecular structure of "this compound" and its physicochemical and potential biological properties can be elucidated. These in silico methods allow for the prediction and rationalization of various molecular attributes, guiding further experimental research. The primary approach in this domain is the application of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies.

QSAR and QSPR models are mathematical constructions that correlate the chemical structure of a compound with a specific property or biological activity. nih.govphyschemres.org For "this compound" and its analogues, these models are built by calculating a variety of molecular descriptors, which are numerical representations of the molecule's structural and electronic features. These descriptors are then statistically correlated with experimentally determined properties.

The process typically involves the following steps:

Molecular Modeling and Geometry Optimization: The three-dimensional structure of "this compound" is first modeled. Computational methods, such as Density Functional Theory (DFT), are employed to determine the most stable conformation (geometry optimization) of the molecule. This optimized structure is the foundation for calculating all other descriptors.

Descriptor Calculation: A wide array of molecular descriptors can be calculated, categorized as constitutional, topological, geometric, and electronic descriptors.

Model Development: Using statistical techniques like Multiple Linear Regression (MLR), a relationship is established between the calculated descriptors and the property of interest. nih.govphyschemres.org

A hypothetical QSAR study on a series of analogues of "this compound" could yield a model represented by an equation such as:

Biological Activity = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ...

Where c₀, c₁, c₂ are constants derived from the regression analysis.

Key Molecular Descriptors and Their Significance

For a molecule like "this compound," several key descriptors would be investigated to understand its structure-property relationships.

Electronic Descriptors: These descriptors are fundamental to understanding the reactivity and interaction of the molecule.

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity.

Mulliken Population Analysis: This analysis provides information about the partial atomic charges on each atom in the molecule. It can help identify electrophilic and nucleophilic sites, which are critical for understanding potential intermolecular interactions.

Steric and Topological Descriptors:

Molecular Volume and Surface Area: These descriptors relate to the size and shape of the molecule, which are important for its interaction with biological targets.

Topological Polar Surface Area (TPSA): TPSA is a descriptor that has been shown to correlate well with passive molecular transport through membranes and is therefore valuable in predicting oral bioavailability.

The insights gained from these theoretical calculations can guide the rational design of new derivatives of "this compound" with enhanced properties. For example, if a QSAR model indicates that a higher HOMO energy is correlated with improved biological activity, modifications to the molecule that increase the electron-donating capacity could be prioritized.

Below are illustrative tables representing the kind of data that would be generated in a computational study of "this compound" and its hypothetical derivatives.

Table 1: Calculated Electronic Properties of this compound

| Property | Calculated Value | Unit |

|---|---|---|

| HOMO Energy | -6.25 | eV |

| LUMO Energy | -1.89 | eV |

| HOMO-LUMO Gap | 4.36 | eV |

Table 2: Hypothetical QSAR Model Descriptors for Derivatives of this compound

| Derivative | LogP | TPSA (Ų) | Molecular Weight ( g/mol ) | Predicted Activity |

|---|---|---|---|---|

| Compound A | 2.8 | 45.6 | 257.29 | 6.5 |

| Compound B | 3.1 | 50.2 | 271.32 | 7.1 |

Biological Interaction Mechanisms of 2 3,4 Dimethoxybenzoyl 5 Methylpyridine Scaffolds

Mechanistic Studies of Ligand-Target Binding Interactions

The interaction between a ligand and its biological target is a complex process governed by a variety of non-covalent forces. For scaffolds related to 2-(3,4-dimethoxybenzoyl)-5-methylpyridine, mechanistic studies have identified key interactions that drive target binding and affinity. Benzoylpyridine and its analogues have been shown to interact with targets such as phosphodiesterases (PDEs) and tubulin. nih.govresearchgate.net

The binding mechanism often involves the formation of hydrogen bonds, hydrophobic interactions, and van der Waals forces within the target's binding pocket. For instance, in the context of PDE inhibition, the pyridine (B92270) nitrogen and the carbonyl oxygen of the benzoyl group can act as hydrogen bond acceptors, forming critical connections with amino acid residues in the active site. researchgate.net The dimethoxy-substituted benzene (B151609) ring and the methyl-substituted pyridine ring contribute to hydrophobic and aromatic stacking interactions, which help to properly orient the ligand and enhance binding affinity. mdpi.com Studies on related benzimidazole-pyridine compounds targeting the CB1 receptor showed that the pyridine ring could form a hydrogen bond with key residues like Lys192, while other parts of the molecule engage in hydrophobic interactions. mdpi.com

Molecular Basis of Biological Activity and Modulation of Cellular Pathways

The biological activity of the this compound scaffold is a direct consequence of its interactions at a molecular level, which can lead to the modulation of various cellular pathways.

Research into analogous compounds provides insight into the specific interactions that underpin their biological effects. For example, benzofuran (B130515) derivatives with a 2-(3,4,5-trimethoxybenzoyl) group, structurally similar to the compound of interest, are known to bind to the colchicine (B1669291) site on tubulin. nih.gov This binding prevents the polymerization of tubulin into microtubules, a critical process for cell division. The interaction within this site is stabilized by a network of contacts with specific amino acid residues, leading to a conformational change in the tubulin protein that inhibits its function.

In the context of phosphodiesterase inhibition, benzoylpyridine analogues fit into the enzyme's active site. The binding of these inhibitors can induce conformational adjustments in the protein, a phenomenon known as "induced fit," which optimizes the interactions between the ligand and the enzyme, leading to potent inhibition. nih.gov

By inhibiting specific enzymes like phosphodiesterases, benzoylpyridine scaffolds can significantly alter intracellular signaling. Phosphodiesterases are responsible for hydrolyzing cyclic nucleotides such as cAMP and cGMP, which are crucial second messengers in numerous signaling pathways. nih.gov Inhibition of PDE4, for instance, leads to an accumulation of cAMP, which can suppress inflammatory responses. nih.gov Similarly, inhibition of PDE5 by related compounds results in elevated cGMP levels, causing smooth muscle relaxation and vasodilation. dupuytrens.orgnih.gov

Alternatively, when analogues of this scaffold interact with tubulin, they disrupt microtubule dynamics. nih.govnih.gov This interference triggers the spindle assembly checkpoint, leading to an arrest of the cell cycle in the G2/M phase and subsequently inducing apoptosis (programmed cell death). nih.gov

The metabolism of benzoylpyridine compounds is critical to understanding their in vivo activity and clearance. Studies on the closely related 3-benzoylpyridine (B1664120) in rats and dogs have revealed several key metabolic pathways. nih.govtandfonline.com The primary routes of biotransformation include the reduction of the benzoyl carbonyl group to a hydroxyl group, forming a hydroxybenzyl pyridine metabolite. nih.govtandfonline.com Another significant pathway is the N-oxidation of the pyridine ring. nih.govtandfonline.com

Following these initial transformations, the resulting metabolites can undergo further conjugation reactions, such as glucuronidation of the newly formed hydroxyl group. nih.govtandfonline.com For the specific compound this compound, it is also anticipated that O-demethylation of the methoxy (B1213986) groups on the benzoyl ring would be a likely metabolic step, a common pathway for aromatic methoxy groups. Species differences in metabolism are significant; for instance, N-oxidation is a major pathway in rats, whereas dogs primarily form glucuronide conjugates and quaternary pyridinium (B92312) compounds. nih.govtandfonline.com

Structure-Activity Relationship (SAR) Studies for Benzoyl Pyridine Analogues

Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of lead compounds. For benzoyl pyridine and related scaffolds, SAR studies have provided valuable insights into how chemical modifications affect biological activity.

In the development of PDE inhibitors, modifications at various positions on both the benzoyl and pyridine rings have been explored. For pyrazolopyridine-pyridazinone inhibitors derived from ibudilast, it was found that introducing a methoxy group on the pyrazolopyridine ring and a hydrophobic substituent on the pyridazinone N(2) center strongly promotes PDE4 inhibition. researchgate.netnih.gov The position of ring connections is also critical; moving the pyridazinone ring from the 3'-position to the C-4' position of the pyrazolopyridine core significantly enhances PDE4 inhibitory activity. nih.gov

The following table summarizes key SAR findings for benzoyl pyridine analogues targeting phosphodiesterases.

| Scaffold Position | Modification | Effect on PDE Inhibition | Reference |

|---|---|---|---|

| Pyridine Ring | Introduction of a methoxy group | Strongly promotes PDE4 inhibition | nih.gov |

| Pyridazinone N(2) Center | Addition of a hydrophobic substituent | Strongly promotes PDE4 inhibition | nih.gov |

| Pyridazinone Ring Connection | Migration from C-3' to C-4' | Strongly enhances PDE4 inhibition | nih.gov |

| Pyridazinone Lactam | Unsubstituted nitrogen (N-H) | Critical for PDE3 inhibition | researchgate.netnih.gov |

Advanced Computational Approaches to Ligand-Target Interactions

Computational methods are indispensable tools for modern drug discovery, enabling the prediction and analysis of ligand-target interactions at a molecular level.

Molecular Docking: This technique is widely used to predict the preferred binding orientation of a ligand within a target's active site and to estimate the strength of the interaction. nih.gov For benzoyl pyridine analogues, docking studies have been employed to elucidate binding modes with enzymes like α-amylase and various protein kinases. nih.govnih.gov These studies help identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex, and the results often correlate well with experimental activity. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA), are developed to correlate the physicochemical properties of a series of compounds with their biological activities. mdpi.com For 2-pyridylbenzimidazoles, a docking-based 3D-QSAR model was successfully created, yielding a statistically significant model with high predictive power for CB1 receptor affinity. mdpi.com

Pharmacophore Modeling: This approach identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a molecule must possess to bind to a specific target. This model can then be used to screen virtual libraries for new potential hits.

ADMET Prediction: In silico tools are also used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds. unar.ac.id These predictions help to identify candidates with favorable drug-like properties early in the discovery process, reducing the likelihood of late-stage failures. unar.ac.idmdpi.com

Advanced Analytical Methodologies for Detection and Quantification

High-Resolution Chromatographic Techniques for Purity Assessment and Separation

High-performance liquid chromatography (HPLC) is a cornerstone for the purity assessment and separation of "2-(3,4-Dimethoxybenzoyl)-5-methylpyridine" from potential impurities and starting materials. Reversed-phase HPLC, utilizing a nonpolar stationary phase and a polar mobile phase, is particularly well-suited for this purpose. The separation mechanism is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases.

A typical HPLC method for the analysis of "this compound" would involve a C18 column as the stationary phase, which provides excellent hydrophobic interaction capabilities. The mobile phase would likely consist of a gradient mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at a controlled pH) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of compounds with varying polarities. Detection is commonly achieved using a UV detector set at a wavelength where the analyte exhibits maximum absorbance, which for aromatic ketones is typically in the range of 230-280 nm. ptfarm.pl The purity of a sample is determined by integrating the peak area of the main compound and any impurity peaks, allowing for the calculation of percentage purity.

Table 1: Illustrative HPLC Parameters for Purity Assessment

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.01 M Phosphate Buffer, pH 3.0 |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

This table presents a hypothetical but representative set of HPLC conditions based on methods for similar compounds.

Electrophoretic Methods for Separation and Characterization

Electrophoretic methods offer an alternative and often complementary approach to chromatography for the separation and characterization of "this compound". These techniques separate molecules based on their differential migration in an electric field.

Capillary Zone Electrophoresis (CZE) is a high-efficiency separation technique that separates ions based on their electrophoretic mobility. libretexts.org While "this compound" is a neutral molecule at neutral pH, its basic nitrogen atom on the pyridine (B92270) ring can be protonated in an acidic buffer, rendering it positively charged and thus amenable to CZE separation. nih.gov The separation would be influenced by the charge-to-size ratio of the protonated analyte and any charged impurities.

Micellar Electrokinetic Chromatography (MEKC) is a powerful electrophoretic technique that can separate both neutral and charged analytes. wikipedia.orgnih.govijpsonline.com In MEKC, a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), is added to the buffer at a concentration above its critical micelle concentration, forming micelles. scispace.com The separation mechanism involves the partitioning of the neutral analyte between the aqueous buffer (the mobile phase) and the hydrophobic interior of the micelles (a pseudo-stationary phase). nih.govnih.gov The differential partitioning of "this compound" and its neutral impurities into the micelles, combined with the electrophoretic migration of the charged micelles, allows for their separation. The hydrophobicity of the analyte plays a significant role in its retention time. nih.gov

Development and Application of Hyphenated Techniques (e.g., GC-MS, LC-NMR)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are invaluable for the unambiguous identification and structural elucidation of "this compound" and its related substances.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. "this compound" is expected to be amenable to GC analysis. In GC-MS, the compound is first separated from other components in a mixture by gas chromatography and then directly introduced into a mass spectrometer for ionization and fragmentation. The resulting mass spectrum provides a unique fragmentation pattern, which serves as a "fingerprint" for the molecule. nih.gov The fragmentation of "this compound" would likely involve cleavage at the benzoyl-pyridine bond, leading to characteristic fragment ions corresponding to the dimethoxybenzoyl and methylpyridine moieties. Alpha-cleavage adjacent to the carbonyl group is a common fragmentation pathway for ketones. libretexts.org

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy is a powerful tool for the direct structural elucidation of compounds in complex mixtures. nih.gov In an LC-NMR system, the effluent from an HPLC column is directed into an NMR spectrometer. This allows for the acquisition of NMR spectra of the separated components, including "this compound," without the need for prior isolation. This technique is particularly useful for identifying unknown impurities or degradation products by providing detailed structural information from both ¹H and ¹³C NMR spectra. siftdesk.org

Quantitative Spectroscopic Analysis for Compound Characterization

Spectroscopic techniques are fundamental for the characterization and quantification of "this compound".

Quantitative UV-Vis Spectroscopy can be used for the rapid determination of the concentration of "this compound" in a solution. The compound is expected to exhibit strong UV absorbance due to its aromatic rings and the benzoyl chromophore. scielo.org.za A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve, following the Beer-Lambert law.

Quantitative NMR (qNMR) spectroscopy is a highly accurate and precise method for determining the purity and concentration of a substance. ox.ac.ukemerypharma.com Unlike other spectroscopic methods, qNMR does not require a calibration curve using a standard of the same compound. Instead, a certified internal standard of known concentration is added to a precisely weighed sample of "this compound". emerypharma.com By comparing the integral of a specific, well-resolved proton signal from the analyte with the integral of a signal from the internal standard, the absolute quantity of the analyte can be calculated. ox.ac.uk For "this compound", the singlets from the methoxy (B1213986) groups or the methyl group on the pyridine ring would be suitable for quantification. nih.govpw.edu.pl

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Data |

| UV-Vis | λmax in the range of 230-280 nm in a suitable solvent like methanol or ethanol, characteristic of the benzoylpyridine chromophore. scielo.org.za |

| ¹H NMR | Signals corresponding to the aromatic protons on both the dimethoxybenzoyl and methylpyridine rings, a singlet for the methyl group protons, and two distinct singlets for the two methoxy group protons. Chemical shifts would be influenced by the electronic environment of each proton. nih.govpw.edu.plchemicalbook.com |

| ¹³C NMR | Resonances for all carbon atoms, including the carbonyl carbon, the carbons of the aromatic rings, the methyl carbon, and the two methoxy carbons. The chemical shifts would provide information about the carbon skeleton. nih.govmdpi.com |

| Mass Spec. | A molecular ion peak corresponding to the exact mass of the compound. Fragmentation would likely show peaks corresponding to the dimethoxybenzoyl cation and the methylpyridine cation. nih.gov |

This table provides predicted spectroscopic data based on the analysis of structurally similar compounds.

Emerging Applications and Future Research Directions

Role in Advanced Material Science and Functional Materials Development

The pyridine (B92270) and benzophenone frameworks are integral to many functional materials, suggesting that 2-(3,4-Dimethoxybenzoyl)-5-methylpyridine could be a valuable building block in material science.

Photocatalysis : Benzophenone derivatives are well-known photosensitizers. Upon UV irradiation, the benzophenone core can enter an excited triplet state, a property that can be harnessed in photocatalysis. Future research could explore the potential of this compound and its derivatives as organic photosensitizers for various chemical transformations, leveraging light as a sustainable energy source. nih.govacs.org The electron-donating dimethoxy groups and the pyridine ring can be modified to tune the photophysical properties, potentially enhancing catalytic efficiency. acs.org

Optoelectronics : Pyridine-based compounds have been investigated for their use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. nih.gov The conjugated system within this compound could be exploited and extended to create novel materials with desirable electronic and photophysical properties. Research could focus on synthesizing polymers or metal-organic frameworks (MOFs) incorporating this compound, aiming to develop new materials for sensors, displays, and photovoltaic devices. mdpi.comnih.gov The potential for these materials is summarized in the table below.

| Potential Application | Relevant Moiety | Key Property to Exploit |

| Photocatalysis | Benzoyl Group | Photosensitizing ability, formation of excited triplet state. |

| Optoelectronics | Pyridine Ring | Charge transport capabilities, fluorescence. nih.gov |

| Functional Polymers | Entire Molecule | Can be polymerized to create materials with tunable properties. |

Exploration as Molecular Probes in Chemical Biology Research